Bienvenue dans la boutique en ligne BenchChem!

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

BTK inhibition Enzymatic assay Kinase inhibitor potency

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a synthetic pyrrolidine-based sulfonamide that functions as a potent, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK). It belongs to a class of 5-fluoropyrimidine-substituted pyrrolidine sulfonamides, which are designed to modulate key signaling nodes in B-cell receptor pathways.

Molecular Formula C16H19FN4O2S
Molecular Weight 350.4 g/mol
CAS No. 2549006-84-8
Cat. No. B6435773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
CAS2549006-84-8
Molecular FormulaC16H19FN4O2S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)C2=NC=NC=C2F)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H19FN4O2S/c1-20(24(22,23)11-13-5-3-2-4-6-13)14-7-8-21(10-14)16-15(17)9-18-12-19-16/h2-6,9,12,14H,7-8,10-11H2,1H3
InChIKeyCXUPUXSZZFERAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide (CAS 2549006-84-8): A High-Potency BTK Inhibitor for Targeted Research


N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a synthetic pyrrolidine-based sulfonamide that functions as a potent, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK) [1]. It belongs to a class of 5-fluoropyrimidine-substituted pyrrolidine sulfonamides, which are designed to modulate key signaling nodes in B-cell receptor pathways [1]. The compound is characterized by a molecular weight of 350.4 g/mol and a purity typically ≥95% for research use [1].

Why Generic N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl] Sulfonamide Substitution Fails: The Critical Role of the Phenylmethanesulfonamide Moiety


Within the class of 5-fluoropyrimidine-pyrrolidine sulfonamides, the N-methyl-1-phenylmethanesulfonamide group is not a generic, interchangeable substituent. A simple replacement with a smaller alkyl sulfonamide (e.g., methanesulfonamide) leads to a drastic reduction in BTK inhibitory potency, as shown by cross-comparative biochemical data [1][2]. This moiety significantly influences target engagement, cellular activity, and potentially kinase selectivity, making direct functional substitution without quantitative verification unreliable for any research application where BTK inhibition is the primary mechanism of action [1].

Quantitative Differentiation Data for N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide


>30-Fold Superior Biochemical BTK Inhibition Compared to Methanesulfonamide Analog

In a comparative analysis of binding affinity for full-length recombinant human BTK, N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide demonstrates an IC50 of 5.10 nM [1]. This is a 33.5-fold improvement over its closest analog, N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide, which exhibits an IC50 of 171 nM under comparable assay conditions [2]. The phenylmethanesulfonamide moiety is directly responsible for maintaining the high-affinity binding interaction with the BTK ATP-binding pocket.

BTK inhibition Enzymatic assay Kinase inhibitor potency

Validated Cellular BTK Target Engagement in a Disease-Relevant Cell Model

The compound's inhibitory activity has been quantified in a human Burkitt's lymphoma Ramos cell line, a standard model for BTK-dependent B-cell receptor signaling. It inhibits anti-IgM-induced calcium influx with an IC50 of 2 nM, as measured by a FLIPR assay [1]. Critically, this cellular potency closely mirrors its biochemical IC50, confirming efficient cell permeability and on-target engagement without significant shift. In contrast, the methanesulfonamide analog, with its 171 nM biochemical IC50, is predicted to show a correspondingly weaker cellular response, though a direct cellular head-to-head comparison has not been published.

Cellular pharmacology BTK signaling Ramos B-cell assay

Physicochemical Differentiation: Lipophilic Efficiency and Predicted ADME Profile

The phenylmethanesulfonamide moiety increases the compound's lipophilicity compared to smaller alkyl sulfonamides. While precise LogP values are not available from curated databases, the structural addition of a benzyl group suggests a higher LogP, which can be leveraged to fine-tune lipophilic efficiency (LipE) when balancing potency and metabolic stability [1]. For a given potency improvement, LipE is calculated as pIC50 - LogP. The 33-fold potency gain (ΔpIC50 ≈ 1.52) for the phenylmethanesulfonamide over the methanesulfonamide analog would need to be weighed against any increase in LogP to assess net lipophilic efficiency, a standard optimization metric in kinase inhibitor design [1].

Drug-likeness Lipophilic efficiency Physicochemical properties

High-Impact Application Scenarios for N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide


Chemical Probe for BTK-Dependent Signaling in B-Cell Malignancy Research

With a cellular IC50 of 2 nM in Ramos cells [3], this compound is ideally suited as a high-quality chemical probe for dissecting BTK-dependent signaling pathways in B-cell lymphomas. Its biochemical potency of 5.10 nM [1] ensures complete target engagement at low concentrations, minimizing off-target effects at concentrations required for pathway inhibition. This allows researchers to confidently attribute pharmacological effects to BTK inhibition when comparing against genetically matched controls.

Lead Optimization and Structure-Activity Relationship (SAR) Benchmarking

The compound serves as a benchmark for phenylmethanesulfonamide-containing BTK inhibitors in SAR studies. The 33.5-fold potency gap to the methanesulfonamide analog [2] provides a clear quantitative window for evaluating new chemical modifications. Medicinal chemistry teams can use this compound as a reference standard to assess whether novel scaffolds achieve similar or improved lipophilic efficiency [4].

In Vitro Pharmacology in Autoimmune Disease Models

Given BTK's role in B-cell receptor and FcγR signaling, the compound's strong cellular activity makes it a valuable tool for investigating BTK inhibition in autoimmune disease-relevant assays, such as B-cell proliferation, antibody production, and cytokine release in human peripheral blood mononuclear cells (PBMCs). Its validated target engagement profile supports its use as a reference inhibitor when profiling clinical candidates.

Quote Request

Request a Quote for N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.